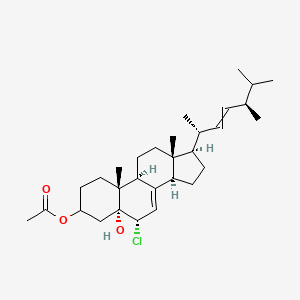

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol involves several steps, starting from ergosterol or similar sterol derivatives. The key steps typically include:

Acetylation: Introduction of the acetoxy group at the 3beta position.

Chlorination: Introduction of the chlorine atom at the 6alpha position.

Formation of the dien structure: Introduction of double bonds at the 7 and 22 positions.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol can undergo various chemical reactions, including:

Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

Reduction: Reduction of the double bonds or the chlorine atom.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate various cellular processes through its structural features, such as the acetoxy and chloro groups, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Ergosterol: A precursor in the synthesis of 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol.

Cholesterol: Structurally similar but lacks the acetoxy and chloro groups.

Stigmasterol: Another sterol with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups (acetoxy and chloro) and its dien structure, which confer distinct chemical and biological properties .

Biological Activity

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol, with the CAS number 58261-88-4, is a synthetic derivative of ergosterol, a sterol found in fungi. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The unique structural features of this compound—specifically the acetoxy and chloro groups—suggest that it may interact with various biological targets, influencing cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C30H47ClO3 |

| Molecular Weight | 491.1 g/mol |

| IUPAC Name | [(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. While the precise mechanisms are still under investigation, preliminary studies suggest that this compound may modulate signaling pathways related to inflammation and cancer progression. Its structural features allow it to potentially inhibit specific enzymes involved in these pathways.

Pharmacological Effects

-

Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

- A study found that ergosterol derivatives can suppress the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Antifungal Activity : Given its structural relation to ergosterol, this compound may possess antifungal properties by disrupting fungal cell membrane integrity.

Case Study 1: Anticancer Potential

A study conducted on the effects of ergosterol derivatives demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53 expression levels.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of this compound led to a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sterols:

| Compound | Anticancer Activity | Anti-inflammatory Effects | Antifungal Activity |

|---|---|---|---|

| 3beta-Acetoxy-6alpha-chloroergosta | High | Moderate | Moderate |

| Ergosterol | Moderate | Low | High |

| Cholesterol | Low | Low | None |

Properties

IUPAC Name |

[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47ClO3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-16-27(31)30(33)17-22(34-21(5)32)12-15-29(30,7)26(23)13-14-28(24,25)6/h8-9,16,18-20,22,24-27,33H,10-15,17H2,1-7H3/t19-,20+,22?,24+,25-,26-,27-,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXRSUPPSOBQSS-KTMOMUEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)OC(=O)C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H]([C@@]4([C@@]3(CCC(C4)OC(=O)C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.